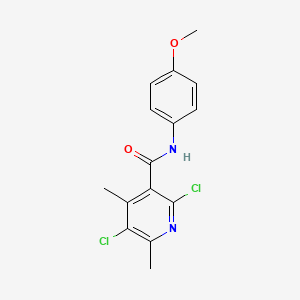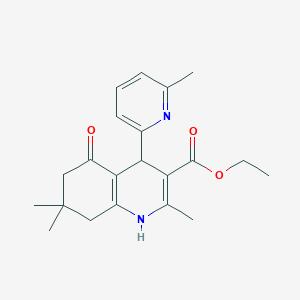![molecular formula C19H18N4O3S B11087824 N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11087824.png)
N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine is a chemical compound with the following structural formula:
C13H14N2O5
It consists of a thiazole ring, a morpholine group, and a nitrophenyl moiety. The compound’s systematic name is 3-(4-morpholino-3-nitrophenyl)acrylic acid . It is a solid substance with a molecular weight of 278.26 g/mol.
準備方法
The synthetic routes to prepare this compound involve the condensation of appropriate precursors. While industrial production methods may vary, laboratory synthesis typically proceeds as follows:
Reaction: Condensation of 3-nitrobenzaldehyde with morpholine and thiosemicarbazide.
Conditions: Typically carried out in a solvent (such as ethanol or acetonitrile) under reflux.
Industrial Production: Large-scale production may involve modifications to improve yield and efficiency.
化学反応の分析
This compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding nitrophenylacrylic acid derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenylamine group can undergo substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly used.
Major Products: These reactions yield derivatives with modified functional groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects (e.g., anti-inflammatory or anticancer activity).
Industry: May find applications in dye synthesis or materials science.
作用機序
- この化合物の作用機序は、その特定の用途によって異なります。
- 細胞標的に作用し、シグナル伝達経路または酵素活性を影響を与える可能性があります。
類似化合物との比較
独自性: チアゾール環、モルホリン、およびニトロフェニル基の組み合わせが、この化合物を特徴づけています。
類似化合物: 2-アミノチアゾールや2-メルカプトチアゾールなどの他のチアゾール誘導体。
特性
分子式 |
C19H18N4O3S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
3-morpholin-4-yl-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H18N4O3S/c24-23(25)17-8-4-5-15(13-17)18-14-27-19(20-16-6-2-1-3-7-16)22(18)21-9-11-26-12-10-21/h1-8,13-14H,9-12H2 |
InChIキー |
DNCRRSKDULVMTJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11087748.png)
![6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11087750.png)


![4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B11087775.png)
![N-(2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11087777.png)

![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11087785.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B11087788.png)
![4-(6,7-Dihydro-5H-benzo[1,2,5]oxadiazol-4-ylideneaminooxymethyl)-benzonitrile](/img/structure/B11087798.png)



![Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11087816.png)
